6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE
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Overview
Description
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a piperidinyl group, and a methylbenzenesulfonyl group, making it a unique and potentially valuable molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline are the Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and transport, and their inhibition is expected to provide beneficial effects on metabolic parameters such as insulin sensitivity and blood glucose levels .
Mode of Action
The compound interacts with its targets, FABP4 and FABP5, by binding to them and inhibiting their function . This inhibition disrupts the normal lipid metabolism and transport processes, leading to changes in the metabolic parameters .
Biochemical Pathways
The affected biochemical pathways primarily involve lipid metabolism and transport. By inhibiting FABP4 and FABP5, the compound disrupts these pathways, potentially leading to improved insulin sensitivity and blood glucose levels .
Pharmacokinetics
The compound has been described as having very good pharmacokinetic properties , which suggests it may have favorable absorption, distribution, metabolism, and excretion characteristics that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in lipid metabolism and transport due to the inhibition of FABP4 and FABP5 . These changes can lead to improvements in metabolic parameters such as insulin sensitivity and blood glucose levels .
Biochemical Analysis
Biochemical Properties
It has been found to interact with Fatty Acid Binding Protein 5 (FABP5), a protein involved in lipid metabolism
Cellular Effects
Given its interaction with FABP5, it may influence cell function by modulating lipid metabolism
Molecular Mechanism
It is known to bind to FABP5 , which could lead to changes in enzyme activity, gene expression, and other molecular processes
Metabolic Pathways
Given its interaction with FABP5 , it may be involved in lipid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride. The piperidinyl group can be introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group. The methylbenzenesulfonyl group is usually added via sulfonylation reactions, using reagents like methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studying its interactions with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as a drug candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Exploring its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinidine: An antiarrhythmic agent that also features a quinoline structure.
Piperaquine: Another antimalarial compound with a quinoline core and piperidine substituent.
Uniqueness
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its sulfonyl group, in particular, could enhance its solubility and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJCCLISFZTILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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